molecular formula C16H18O9 B1681689 Scopolin CAS No. 531-44-2

Scopolin

Cat. No.: B1681689
CAS No.: 531-44-2
M. Wt: 354.31 g/mol
InChI Key: SGTCGCCQZOUMJJ-YMILTQATSA-N
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Description

Scopolin is a glucoside of scopoletin, a coumarin compound. It is formed by the action of the enzyme scopoletin glucosyltransferase. This compound is found in various plants, including Chamaemelum nobile . It plays a significant role in plant defense mechanisms and has various pharmacological properties.

Mechanism of Action

Target of Action

Scopolin, a glucoside of scopoletin , has been found to interact with several targets. It is an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also interacts with proteins such as NF-κB, I-κB kinase β, I-κB kinase β-NEMO complex, and NF-κB-DNA complex . These targets play crucial roles in various biological processes, including inflammation, tumorigenesis, and neurological functions .

Mode of Action

This compound’s mode of action involves its interaction with its targets, leading to various changes in cellular functions. For instance, it obstructs VEGFR2 autophosphorylation and inhibits ERK1/2, p38 MAPK, and Akt activation, thereby inhibiting in vitro tube formation, proliferation, and migration in human umbilical vein endothelial cells . It also interferes with the synthesis of essential fungal cell components, disrupting cell walls and plasma membranes .

Biochemical Pathways

This compound affects multiple biochemical pathways. It modulates signaling pathways like nuclear erythroid factor-2 (NEF2)-related factor-2 (NRF-2), apoptosis/p53 signaling, nuclear factor-κB (NF-κB) signaling, autophagy signaling, hypoxia signaling, signal transducer and activator of transcription-3 (STAT3) signaling, Wnt-β signaling, and Notch signaling . These pathways are associated with the anti-inflammatory and anti-tumorigenesis potential of this compound .

Pharmacokinetics

Studies on scopoletin, the aglycone of this compound, have shown low bioavailability, rapid absorption, and extensive metabolism . These properties may be associated with its poor solubility in aqueous media

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to upregulate cell cycle arrest in cancer cells . It also shows anti-tumorigenic and anti-angiogenic activity by inhibiting vascular endothelial growth factor A (VEGFA), fibroblast growth factor 2 (FGF2), and extracellular signal-regulated kinase-1 (ERK-1) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the quantity of scopoletin, from which this compound is derived, in plants can be influenced by factors such as geographical region, altitude, and season

Biochemical Analysis

Biochemical Properties

Scopolin interacts with various enzymes, proteins, and other biomolecules. It is a part of the phenylpropanoid pathway in plants, which involves multiple types of chemical reactions catalyzed by enzymes such as tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), feruloyl-CoA synthase (FCS), cinnamate-4-hydroxylase (C4H), and 4-hydroxyphenylacetic acid 3-hydroxylase A (HHA) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been indicated to have antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also shows anti-tumorigenic and anti-angiogenic activity by inhibiting vascular endothelial growth factor A (VEGFA), fibroblast growth factor 2 (FGF2), and extracellular signal-regulated kinase-1 (ERK-1) .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, scopoletin, the aglycone of this compound, has been shown to exhibit anti-tumorigenic and anti-angiogenic activity in a nude mouse xenograft model at dosages of 100 and 200 mg/kg .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway in plants . This pathway involves various enzymes and cofactors, and can affect metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Scopolin can be synthesized through the glucosylation of scopoletin. This process involves the enzyme scopoletin glucosyltransferase, which catalyzes the transfer of a glucose moiety to scopoletin . The reaction typically occurs under mild conditions, with the enzyme acting as a biocatalyst.

Industrial Production Methods

Industrial production of this compound involves the extraction of scopoletin from plant sources, followed by enzymatic glucosylation. Various extraction methods, such as traditional maceration and pressurized cyclic solid–liquid extraction, are used to obtain scopoletin from plants . The extracted scopoletin is then subjected to enzymatic glucosylation to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Scopolin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound by β-glucosidases results in the release of scopoletin and glucose . Oxidation reactions can modify the coumarin structure, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCGCCQZOUMJJ-YMILTQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967621
Record name Scopolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-44-2
Record name Scopolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scopolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scopolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCOPOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y49270PY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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